2-Chlorothieno[2,3-d]pyrimidine
Overview
Description
2-Chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 2-Chlorothieno[2,3-d]pyrimidine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism. By interacting with this enzyme, this compound can influence the production and utilization of fatty acids within the cell .
Mode of Action
This compound interacts with its target, the acetyl-CoA carboxylase enzyme, by docking onto the enzyme’s active site . This interaction can inhibit the enzyme’s activity, leading to changes in the cell’s fatty acid metabolism .
Biochemical Pathways
The interaction of this compound with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway . This can lead to downstream effects such as altered cell membrane composition and potentially disrupted cell signaling .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in fatty acid metabolism . By inhibiting the acetyl-CoA carboxylase enzyme, this compound can disrupt normal cellular processes that depend on fatty acids, such as the formation of cell membranes and signaling molecules .
Biochemical Analysis
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 2-Chlorothieno[2,3-d]pyrimidine in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothieno[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the Gewald reaction, which forms 2-aminothiophene derivatives. These intermediates are then subjected to cyclization with formamide or similar reagents to form the thienopyrimidine core. The final chlorination step is achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process involves the use of bulk chemicals and standard laboratory equipment, ensuring a robust and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common compared to substitution.
Common Reagents and Conditions:
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The major products formed from these reactions include various substituted thienopyrimidines, which can exhibit different biological activities .
Scientific Research Applications
2-Chlorothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,4-Dichlorothieno[2,3-d]pyrimidine
- 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid
- 2-Chlorothieno[3,2-d]pyrimidine
Comparison: 2-Chlorothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the resulting biological activities. Compared to its analogs, it often exhibits enhanced potency and selectivity in various biological assays .
Properties
IUPAC Name |
2-chlorothieno[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-8-3-4-1-2-10-5(4)9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTHDZKNPJZPEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=NC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632598 | |
Record name | 2-Chlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83259-30-7 | |
Record name | 2-Chlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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